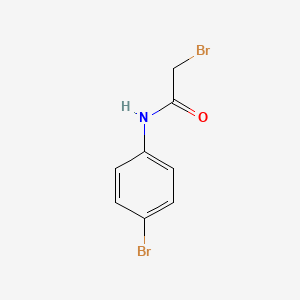

2-Bromo-n-(4-bromophenyl)acetamide

Vue d'ensemble

Description

2-Bromo-n-(4-bromophenyl)acetamide is an organic compound with the molecular formula C8H7Br2NO It is a brominated derivative of acetamide and is characterized by the presence of two bromine atoms attached to the phenyl and acetamide groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-n-(4-bromophenyl)acetamide typically involves the bromination of N-(4-bromophenyl)acetamide. The process can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-n-(4-bromophenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding brominated carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.

Major Products Formed

Substitution Reactions: Products include various substituted acetamides depending on the nucleophile used.

Oxidation Reactions: Products include brominated carboxylic acids and other oxidized derivatives.

Reduction Reactions: Products include amines and other reduced compounds.

Applications De Recherche Scientifique

2-Bromo-n-(4-bromophenyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-Bromo-n-(4-bromophenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromoacetanilide: Similar structure but lacks the second bromine atom on the acetamide group.

N-(4-Bromophenyl)acetamide: Similar structure but lacks the bromine atom on the phenyl group.

2-Bromoacetamide: Similar structure but lacks the bromine atom on the phenyl group.

Uniqueness

2-Bromo-n-(4-bromophenyl)acetamide is unique due to the presence of two bromine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where dual bromination is required.

Activité Biologique

2-Bromo-N-(4-bromophenyl)acetamide, with the molecular formula CHBrNO, is a brominated derivative of acetamide that has garnered interest due to its potential biological activities. This compound features two bromine atoms, one attached to the phenyl group and another to the acetamide group, which significantly influences its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The conformation of this compound is characterized by an N-H bond that is anti to both the carbonyl and C-Br bonds in the side chain. This structural arrangement is similar to other related amides, which may affect its interaction with biological targets .

Table 1: Structural Characteristics of Related Compounds

| Compound Name | Structural Characteristics |

|---|---|

| 4-Bromoacetanilide | Lacks the second bromine atom on the acetamide group. |

| N-(4-Bromophenyl)acetamide | Lacks the bromine atom on the phenyl group. |

| 2-Bromoacetamide | Lacks the bromine atom on the phenyl group. |

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown that compounds with similar structures are effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Case Study : A study evaluating various derivatives found that certain brominated compounds demonstrated significant antimicrobial activity, suggesting that halogen substitution plays a crucial role in enhancing efficacy against microbial pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study : In a screening assay against MCF7 breast cancer cells, derivatives similar to this compound showed notable cytotoxic effects, indicating a potential pathway for therapeutic applications in oncology .

The biological activity of this compound can be attributed to its ability to interact with nucleophilic sites in biological molecules. The presence of bromine atoms can enhance reactivity towards enzymes or receptors involved in key metabolic pathways.

Synthesis Methods

The synthesis of this compound typically involves bromination reactions. One common method employs N-bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane at controlled temperatures to ensure complete bromination .

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Bromination | NBS, Acetic Acid, Room Temperature | Formation of this compound |

| Purification | Solvent extraction or recrystallization | Isolation of pure compound |

Propriétés

IUPAC Name |

2-bromo-N-(4-bromophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPCSKPUJUALLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80969500 | |

| Record name | 2-Bromo-N-(4-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5439-13-4 | |

| Record name | 5439-13-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-N-(4-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the nature of the intermolecular interactions in crystalline 2-Bromo-N-(4-bromophenyl)acetamide?

A1: In the crystalline state, this compound molecules interact with each other primarily through N—H⋯O hydrogen bonds. [] These hydrogen bonds occur between the amide N-H group of one molecule and the carbonyl oxygen atom of an adjacent molecule, leading to the formation of supramolecular chains along the c-axis of the crystal lattice. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.